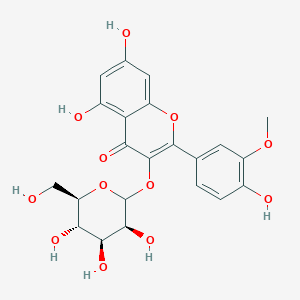

Isorhamnetin 3-O-galactoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and barrier protective effects . It is a derivative of isorhamnetin, a flavonol that naturally occurs in a variety of plants and is present in several plant-derived foodstuffs and beverages .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isorhamnetin 3-O-galactoside can be synthesized through enzymatic methods. One efficient method involves a three-enzyme cascade using rhamnosyltransferase, glycine max sucrose synthase, and uridine diphosphate-rhamnose synthase. The optimal conditions for this synthesis are pH 7.0 and 45°C, with a 1.5-hour half-life at 45°C .

Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources such as Artemisia capillaris Thunberg. The extraction process includes homogenizing the plant material, followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Isorhamnetin 3-O-galactoside undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions.

Major Products: The major products formed from these reactions include different derivatives of isorhamnetin, such as isorhamnetin-3-O-rhamnoside and isorhamnetin-3-O-robinobioside .

Scientific Research Applications

Isorhamnetin 3-O-galactoside has a wide range of scientific research applications:

Chemistry: Used as a standard for chromatographic analysis and as a reagent in synthetic organic chemistry.

Mechanism of Action

Isorhamnetin 3-O-galactoside exerts its effects through several molecular pathways:

Antioxidant Activity: Enhances the anti-oxidative defense system by scavenging free radicals and upregulating antioxidant enzymes.

Anti-inflammatory Activity: Reduces inflammatory signaling pathways by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).

Neuroprotective Activity: Protects neuronal cells from oxidative stress and apoptosis by modulating signaling pathways involved in cell survival.

Comparison with Similar Compounds

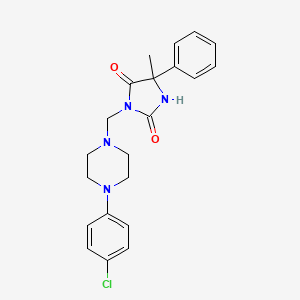

Isorhamnetin 3-O-galactoside is unique due to its specific glycosylation pattern, which enhances its solubility and stability compared to other isorhamnetin derivatives. Similar compounds include:

Isorhamnetin 3-O-rhamnoside: Exhibits similar antioxidant and anti-inflammatory activities but differs in its sugar moiety.

Isorhamnetin 3-O-robinobioside: Known for its enhanced antioxidant and antigenotoxic activities.

Properties

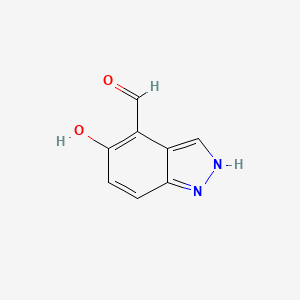

Molecular Formula |

C22H22O12 |

|---|---|

Molecular Weight |

478.4 g/mol |

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19+,22?/m1/s1 |

InChI Key |

CQLRUIIRRZYHHS-OMUJUXNISA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13730035.png)

![N-Hydroxy-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B13730091.png)